molecular formula C15H14INO5 B3642443 {3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol

{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol

Cat. No.: B3642443
M. Wt: 415.18 g/mol
InChI Key: RRHXGZMHJQYQFH-UHFFFAOYSA-N
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Description

{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol is an organic compound characterized by its complex structure, which includes an iodine atom, a methoxy group, and a nitrobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Iodination: Introduction of the iodine atom into the aromatic ring.

    Methoxylation: Addition of the methoxy group.

    Benzylation: Attachment of the nitrobenzyl group through an ether linkage.

    Reduction: Conversion of intermediate compounds to the final methanol derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen exchange reactions involving the iodine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogen exchange using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of different halogenated derivatives.

Scientific Research Applications

{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and iodine groups may also play roles in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    {3-iodo-5-methoxyphenyl}methanol: Lacks the nitrobenzyl group, resulting in different reactivity and applications.

    {3-nitro-5-methoxy-4-[(3-iodobenzyl)oxy]phenyl}methanol: Similar structure but with different positioning of the iodine and nitro groups.

Uniqueness

{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol is unique due to the specific combination and positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

[3-iodo-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-3-2-4-12(5-10)17(19)20/h2-7,18H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHXGZMHJQYQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)I)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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